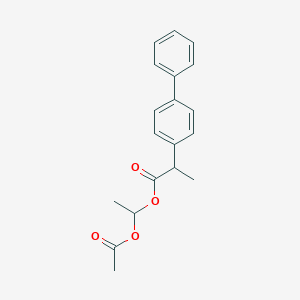

Flurbiprofen impurity 7

CAS No.: 1685278-08-3

Cat. No.: VC8343625

Molecular Formula: C19H20O4

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1685278-08-3 |

|---|---|

| Molecular Formula | C19H20O4 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 1-acetyloxyethyl 2-(4-phenylphenyl)propanoate |

| Standard InChI | InChI=1S/C19H20O4/c1-13(19(21)23-15(3)22-14(2)20)16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-13,15H,1-3H3 |

| Standard InChI Key | PDLDPSBDPAHNJP-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C |

| Canonical SMILES | CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C |

Introduction

| Property | Value |

|---|---|

| CAS Number | 55258-76-9 |

| Molecular Formula | |

| Molecular Weight | 200.3 g/mol |

| Appearance | Colorless to pale yellow oil |

| Synthesis Status | Custom synthesis (on request) |

The absence of polar groups, such as the carboxylic acid in flurbiprofen, reduces its solubility in aqueous media, necessitating organic solvents for chromatographic analysis .

Synthetic Pathways and Formation Mechanisms

Origins in Flurbiprofen Synthesis

Flurbiprofen is synthesized via a multi-step process involving Suzuki coupling, esterification, and hydrolysis. Impurity 7 likely forms during the following stages:

-

Incomplete Coupling Reactions: Residual intermediates from the biphenyl coupling step may undergo unintended side reactions, leading to fluorinated byproducts.

-

Decarboxylation of Ester Precursors: Thermal or acidic conditions during hydrolysis can provoke decarboxylation, eliminating the carboxylic acid group to yield Impurity 7 .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection remains the gold standard for impurity profiling. For Flurbiprofen Impurity 7, a reversed-phase C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) achieve baseline separation from flurbiprofen and other impurities . Key parameters include:

-

Retention Time: ~17–18 minutes (based on analogous impurities) .

-

Detection Wavelength: 254 nm (optimal for aromatic fluorophores).

Spectroscopic Confirmation

-

Mass Spectrometry (MS): Electron ionization (EI) generates characteristic fragments, such as at m/z 200.3 and daughter ions at m/z 181.1 (loss of ) .

-

NMR Spectroscopy: -NMR reveals aromatic protons (δ 6.8–7.6 ppm) and a methyl group (δ 1.2–1.5 ppm) from the phenylethyl moiety .

Regulatory and Pharmacopeial Considerations

Stability-Indicating Methods

Applications in Pharmaceutical Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume